molecular formula C20H21NO4 B1437879 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid CAS No. 1076197-00-6

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid

Cat. No. B1437879
M. Wt: 339.4 g/mol
InChI Key: YQSADVVFFDZPHI-UHFFFAOYSA-N
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Description

The compound would likely be a derivative of amino acids, given the presence of the carbonyl and amino groups in its structure. The 9H-Fluoren-9-yl)methoxy)carbonyl group suggests that it might be a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid, which are commonly used in peptide synthesis.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino acid with the Fmoc group, followed by further modifications to introduce the dimethylpropanoic acid moiety. The exact synthetic route would depend on the specific starting materials and reaction conditions.



Molecular Structure Analysis

The molecular structure of the compound could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.



Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the Fmoc group and the dimethylpropanoic acid moiety. It might undergo reactions typical of amino acids, such as peptide bond formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and acidity/basicity, could be determined using various analytical techniques.


Scientific Research Applications

Synthesis of β-Amino Acids

The compound is utilized in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids through the Arndt-Eistert protocol, resulting in enantiomerically pure N-Fmoc-protected β-amino acids in high yield. This method is significant for the synthesis of β-peptides and homo-α-amino acids, which are important in the study of peptide structure and function (Ellmerer-Müller et al., 1998).

Solid-Phase Synthesis of Oligomers

Incorporation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids into solid-phase synthesis has enabled the efficient synthesis of oligomers derived from neuraminic acid analogues. These oligomers have potential applications in biological and medicinal research due to their structural similarity to sialic acid, a key component in cellular recognition processes (Gregar & Gervay-Hague, 2004).

Preparation of Fmoc-Protected Homoamino Acids

The preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains is a crucial step in the solid-phase syntheses of β2- and β2/β3-peptides. This process involves diastereoselective amidomethylation, demonstrating the compound's utility in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembled Structures Formation

The self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids have been studied, revealing the potential of these compounds to form various morphologies under different conditions. This application is important in the development of new materials and nanotechnology (Gour et al., 2021).

Enzyme-Activated Surfactants

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, leading to the development of enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions on-demand. This application is significant in the field of nanomaterials and their dispersion in biological systems (Cousins et al., 2009).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal.


Future Directions

Future research on the compound could involve studying its biological activity, developing more efficient synthetic routes, or exploring its potential applications in fields such as medicinal chemistry or material science.


Please note that this is a general analysis and the specific details might vary for the actual compound “3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid”.


properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-20(2,18(22)23)12-21-19(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSADVVFFDZPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid

CAS RN

1076197-00-6
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-amino-2,2-dimethylpropanoic acid hydrochloride (1.0 g, 6.5 mmol, 1.0 eq.) in 10 mL of 10% Na2CO3 was added to a solution of 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]oxy}pyrrolidine-2,5-dione (2.3 g, 6.5 mmol, 1.0 eq.) in 10 mL of DME. The reaction was allowed to stir at room temperature overnight. Reaction was concentrated to a smaller volume and then washed two times with ether. The aqueous layer was acidified to pH<2 with concentrated HCl and then extracted three times with a 10% methanol 90% dichloromethane solution. The organics where combined before being washed with 1M HCl and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo producing #124 (2.2 g, 98%) as a white solid. LC-MS (Protocol Q1): m/z 362.0 [M+Na+] retention time=0.89 minutes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Synthesis routes and methods II

Procedure details

To 3-amino-2,2-dimethylpropanoic acid, hydrochloride salt (250 mg, 1.63 mmol, 1 eq.) in dichloromethane (4 mL, 0.4 M) was added diisopropylethylamine (859 μL, 4.88 mmol, 3 eq.) followed by (9H-fluoren-9-ylmethoxy)carbonyl chloride (473 mg, 1.79 mmol, 1.1 eq.) The reaction was stirred for 18 hours and then concentrated in vacuo. The residue was taken up in ethyl acetate (3 mL) and washed with 1 M aqueous hydrochloric acid solution (2×1 mL) and with brine. The organic layer was dried over sodium sulfate, filtered, and purified by silica gel chromatography (Gradient: 0% to 100% ethyl acetate in heptane) to give #93 (250 mg, 45%) as an oil. 1H NMR (400 MHz, DMSO-d6) δ 12.22 (s, 1H), 7.89 (d, J=7.4 Hz, 2H), 7.72 (d, J=7.4 Hz, 2H), 7.38-7.44 (m, 2H), 7.27-7.35 (m, 3H), 4.18-4.30 (m, 3H), 3.16 (d, J=6.2 Hz, 2H), 1.05 (s, 6H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
859 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two
Name
Yield
45%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid
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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid
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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid
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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid
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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid
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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid

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